

An In-Depth Technical Guide to CAY10505 in Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CAY10505

Cat. No.: B1684643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10505 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Ky) isoform, a key enzyme implicated in various cellular processes, including cell growth, survival, and migration. The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of **CAY10505**, focusing on its mechanism of action, its effects on cancer cells, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of **CAY10505** in oncology.

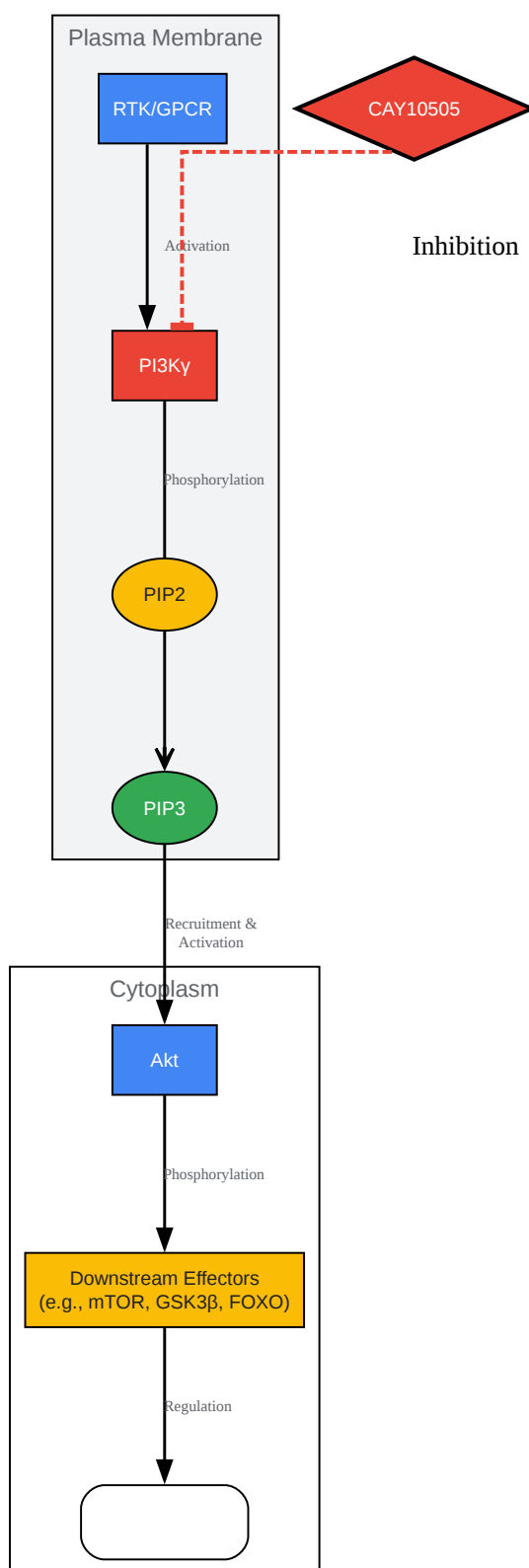
Core Mechanism of Action: PI3Ky Inhibition

CAY10505 exerts its biological effects primarily through the potent and selective inhibition of the p110 γ catalytic subunit of Class I PI3K.

1.1. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions fundamental to cancer progression, such as cell proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.

Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream substrates, ultimately leading to the modulation of various cellular processes that promote tumorigenesis.



[Click to download full resolution via product page](#)

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of **CAY10505**.

1.2. Specificity of CAY10505

CAY10505 demonstrates high selectivity for the PI3K γ isoform. This specificity is crucial as different PI3K isoforms have distinct physiological roles. While PI3K α and PI3K β are ubiquitously expressed and central to insulin signaling and other metabolic processes, PI3K γ and PI3K δ are primarily found in hematopoietic cells and play significant roles in immune responses and inflammation. [1] In the context of cancer, particularly hematological malignancies, targeting the gamma isoform may offer a more focused therapeutic approach with potentially fewer off-target effects. [2]

Quantitative Data: In Vitro Efficacy of CAY10505

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the known IC₅₀ values for **CAY10505** against various targets and cell lines.

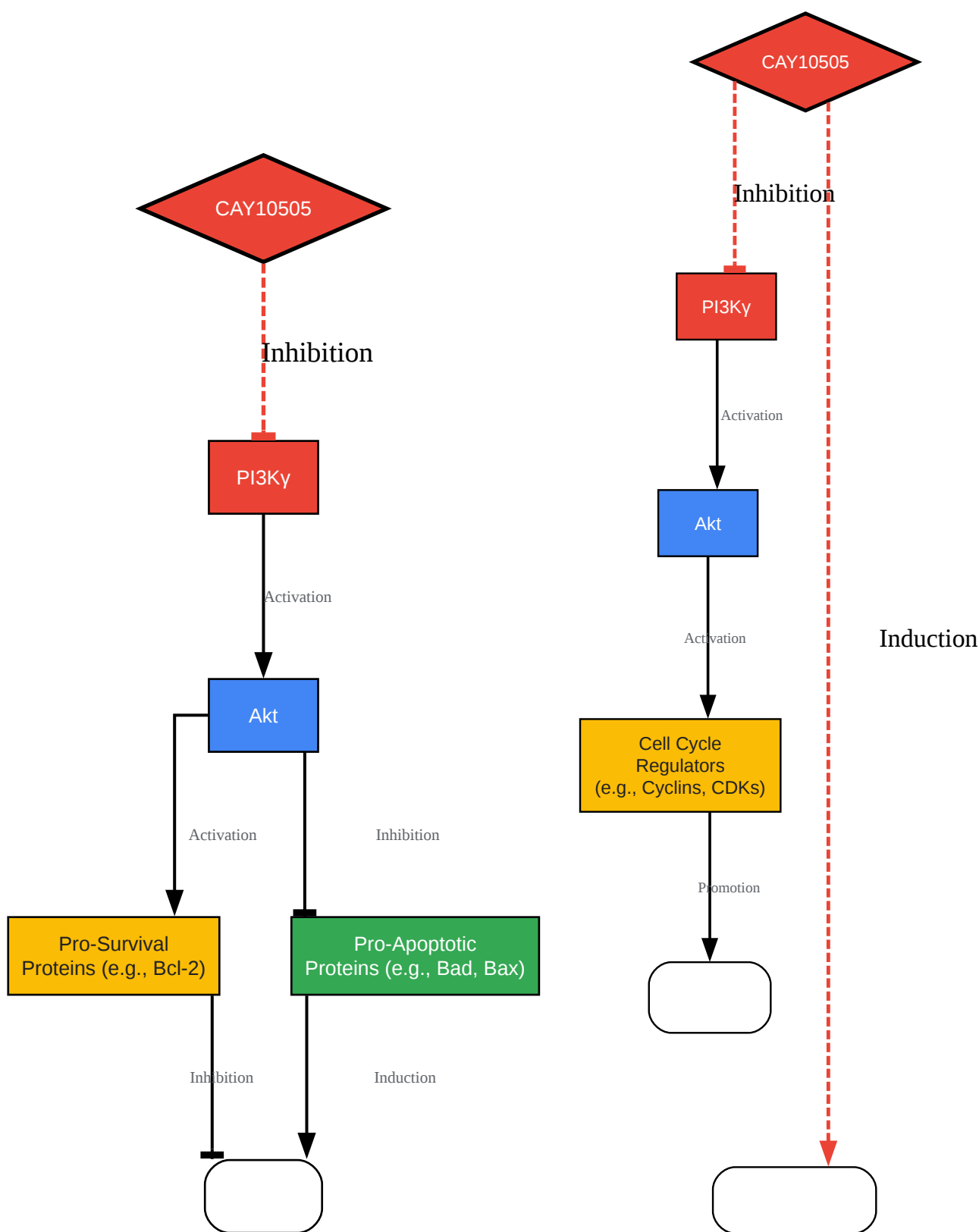
Target/Cell Line	Assay Type	IC ₅₀	Reference(s)
Enzymatic Assays			
PI3K γ	Kinase Assay	30 nM	[3]
PI3K α	Kinase Assay	0.94 μ M	[3]
PI3K β	Kinase Assay	20 μ M	[3]
PI3K δ	Kinase Assay	20 μ M	[3]
Casein Kinase 2 (CK2)	Kinase Assay	20 nM	[3]
Cell-Based Assays			
Mouse Macrophages (p-Akt)	Western Blot	228 nM	[3]
MCF7 (Breast Cancer)	SRB Assay (72 hrs)	36.9 μ M	[4]
Multiple Myeloma (MM) cells	Flow Cytometry (Annexin V/PI)	Anti-survival effects at 10 μ M	[4]

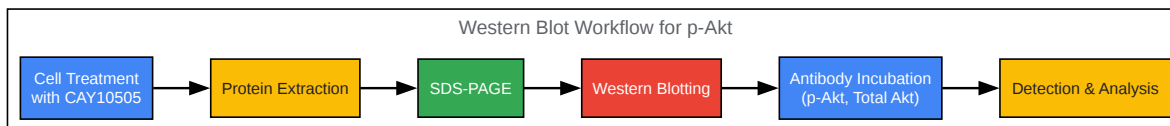
Effects of CAY10505 on Cancer Cell Biology

Inhibition of the PI3K/Akt pathway by **CAY10505** is expected to trigger several anti-cancer effects, including the induction of apoptosis and cell cycle arrest.

3.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. By inhibiting this pathway, **CAY10505** can restore the activity of these proteins, thereby triggering apoptosis. For instance, in multiple myeloma (MM) cell lines, treatment with **CAY10505** has been shown to have anti-survival effects. [4]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PI3K inhibitors in hematology: When one door closes... - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Ky in leukemia: class IB PI3 kinase reemerges as a cancer-intrinsic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to CAY10505 in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684643#understanding-cay10505-in-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com